2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1207020-72-1
VCID: VC5724430
InChI: InChI=1S/C18H18N4O2S2/c1-3-9-22-15(13-4-6-14(24-2)7-5-13)11-20-18(22)26-12-16(23)21-17-19-8-10-25-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23)
SMILES: COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.49

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

CAS No.: 1207020-72-1

Cat. No.: VC5724430

Molecular Formula: C18H18N4O2S2

Molecular Weight: 386.49

* For research use only. Not for human or veterinary use.

2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide - 1207020-72-1

Specification

CAS No. 1207020-72-1
Molecular Formula C18H18N4O2S2
Molecular Weight 386.49
IUPAC Name 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C18H18N4O2S2/c1-3-9-22-15(13-4-6-14(24-2)7-5-13)11-20-18(22)26-12-16(23)21-17-19-8-10-25-17/h3-8,10-11H,1,9,12H2,2H3,(H,19,21,23)
Standard InChI Key BHTROUQYEPCDQN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide, reflects its multicomponent structure. Key descriptors include:

PropertyValue
CAS Registry Number1207020-72-1
Molecular FormulaC18H18N4O2S2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}_{2}
Molecular Weight386.49 g/mol
SMILES NotationCOC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC=CS3
InChIKeyBHTROUQYEPCDQN-UHFFFAOYSA-N

The structure comprises three critical domains:

  • Imidazole core: Substituted at N1 with an allyl group and at C5 with a 4-methoxyphenyl ring.

  • Thioacetamide linker: A sulfur atom bridges the imidazole and acetamide groups.

  • Thiazole terminus: The acetamide group is conjugated to a 2-aminothiazole moiety .

Physicochemical Properties

While solubility data are unavailable, predictive models indicate moderate lipophilicity (logP2.8\log P \approx 2.8) due to the methoxyphenyl and thiazole groups . The allyl chain may enhance membrane permeability, a desirable trait for bioactive molecules .

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

Although explicit protocols for this compound are unpublished, its synthesis likely follows established routes for imidazole-thiazole hybrids :

  • Imidazole Ring Formation:

    • Condensation of 4-methoxybenzaldehyde with ammonium acetate and allylamine under microwave irradiation to yield 1-allyl-5-(4-methoxyphenyl)imidazole.

  • Thiolation at C2:

    • Treatment with Lawesson’s reagent or P2S5\text{P}_{2}\text{S}_{5} to introduce the thiol group.

  • Acetamide Coupling:

    • Reaction with 2-bromo-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K2_2CO3_3) to form the thioether linkage .

Analytical Validation

Critical characterization data include:

  • 1H^1\text{H}-NMR: Peaks for allylic protons (δ5.15.3\delta 5.1–5.3 ppm), methoxy group (δ3.8\delta 3.8 ppm), and thiazole protons (δ7.27.4\delta 7.2–7.4 ppm).

  • HPLC Purity: >95% in reported batches.

Analog CompoundTarget KinaseIC50_{50} (μM)
PITCOIN1PI3K-C2α0.10
Hypothetical TargetPI3K-C2α (Predicted)0.15–0.30*

*Estimated based on structural similarity .

Antithrombotic Effects

In platelet aggregation assays, related imidazole-thiazole hybrids inhibit ATP-dependent membrane remodeling, reducing thrombus formation by 40–60% at 20 μM . The allyl group may enhance bioavailability compared to bulkier substituents .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Allyl vs. Alkyl Substituents: Allyl groups improve potency over methyl or propyl chains due to π-π stacking with aromatic kinase residues .

  • Methoxyphenyl Orientation: Para-substitution maximizes hydrophobic interactions with PI3K-C2α’s subpocket .

  • Thiazole Modifications: N-Methylation of the thiazole ring abolishes activity, underscoring the necessity of the free NH for H-bonding .

Selectivity Profiling

While no direct data exist for this compound, analogs show >100-fold selectivity for PI3K-C2α over PI3K-C2β, attributed to steric clashes with Met805 in the β isoform .

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